molecular formula C35H66O7 B1679282 Pentaerythrityl tricaprate CAS No. 68818-67-7

Pentaerythrityl tricaprate

Cat. No.: B1679282
CAS No.: 68818-67-7
M. Wt: 598.9 g/mol
InChI Key: ZJIMGYIZWJATOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Polyol Ester Chemistry in Contemporary Research

Polyol ester chemistry is a dynamic field of study, primarily focused on the synthesis and characterization of esters derived from polyols—alcohols containing multiple hydroxyl groups. researchgate.net The fundamental reaction in this chemistry is esterification, where a polyol is reacted with carboxylic acids to form esters. researchgate.netresearchgate.net Contemporary research often utilizes a wide variety of readily available polyols, such as glycerol, sorbitol, sugars, and neopentyl polyols like pentaerythritol (B129877). researchgate.netrsc.org The corresponding acid components are typically fatty acids, which can be sourced from vegetable and animal oils, allowing for the creation of a vast array of ester products with tailored properties. researchgate.netrsc.org

A significant trend in current research is the move towards sustainable and biodegradable products. researchgate.net This has spurred investigations into using biomass-derived platform chemicals, such as levulinic acid and abietic acid, for ester synthesis. rsc.orgresearchgate.net Researchers are focused on developing bio-lubricants and other "green" chemical products to replace petroleum-based counterparts. rsc.orgresearchgate.net The synthesis processes themselves are also a key area of study, with research into reaction kinetics, chemical equilibrium, and the use of various catalysts to optimize reaction conditions and product yield. acs.org For instance, studies have explored the kinetics of esterifying rosin (B192284) with pentaerythritol to improve the production of rosin pentaerythritol ester (RPE), a compound valued for its water and oxidation resistance. mdpi.com Modern analytical methods, including infrared spectroscopy, are instrumental in the chemical and structural characterization of these complex ester molecules. tandfonline.com

Significance of Pentaerythritol Esters in Diverse Scientific Disciplines

Pentaerythritol (PE) esters are a specific class of polyol esters that have garnered significant attention across multiple scientific disciplines due to their unique structural and chemical properties. researchgate.net The pentaerythritol molecule contains four hydroxyl groups, providing numerous possibilities for ester synthesis with different acid fragments. researchgate.net This versatility allows for the creation of esters with a wide range of viscosities, thermal stabilities, and functionalities. researchgate.netontosight.ai

The primary applications and areas of research for pentaerythritol esters include:

Lubricants: PE esters are widely used as base stocks for high-performance and environmentally friendly lubricants. researchgate.netontosight.ai Their high thermal-oxidative stability, low volatility, excellent lubricity, and biodegradability make them superior alternatives to traditional mineral oils, especially in demanding applications like automotive engines and industrial machinery. rsc.orgresearchgate.net Research continues to explore how the structure of the fatty acid chains impacts oxidative stability and performance at high temperatures. researchgate.net

Cosmetics and Personal Care: In cosmetics, PE esters function as emollients, skin-conditioning agents, and viscosity enhancers. ontosight.ai Depending on the fatty acid chains used, they can provide a soft, non-greasy feel in creams and lotions or act as thickening agents. For example, pentaerythritol tetracaprylate/tetracaprate is used in products like eyeliner and lip gloss.

Polymers and Adhesives: These esters are utilized as plasticizers to improve the flexibility of plastics and as tackifiers in adhesives. ontosight.aiontosight.ai Pentaerythritol rosin ester, for instance, is noted for its compatibility with various polymers and is used to modify the properties of pressure-sensitive and hot-melt adhesives. acs.org

Pharmaceuticals: In pharmaceutical formulations, certain PE esters serve as excipients. ontosight.ai They can be used to improve the solubility and bioavailability of active pharmaceutical ingredients. ontosight.ai

The table below illustrates how varying the fatty acid component attached to the pentaerythritol core can alter the resulting ester's properties and applications.

Ester NameCommon Fatty Acid ChainKey PropertiesPrimary Applications
Pentaerythrityl Tricaprate Capric Acid (C10)Emollient, texture modifier. ontosight.aiCosmetics, Pharmaceuticals, Food. ontosight.ai
Pentaerythrityl Tetracaprate Capric Acid (C10)Emollient, viscosity-enhancing agent. nih.govCosmetics, Lubricants.
Pentaerythrityl Tetrastearate Stearic Acid (C18)Waxy solid, high viscosity, occlusive. Hair conditioning, waxy coatings.
Pentaerythrityl Tetraoleate Oleic Acid (C18, unsaturated)Liquid, provides lubricity, prone to oxidation. Lubricants.
Pentaerythritol Rosin Ester Abietic Acid (rosin derivative)Good compatibility with polymers, tackifier. acs.orgAdhesives, Paints, Varnishes. researchgate.netacs.org

Research Trajectories and Emerging Areas in Pentaerythritol Tricaprate Studies

This compound is a specific tri-ester of pentaerythritol, formed through the esterification of a pentaerythritol molecule with three molecules of decanoic acid (also known as capric acid). ontosight.ai Its chemical structure consists of a central pentaerythritol core with one remaining free hydroxyl group. ontosight.ai This structure imparts specific properties that are the focus of ongoing research and application development.

Current and emerging research on pentaerythritol tricaprate is largely driven by its established applications in the cosmetic, pharmaceutical, and food industries. ontosight.ai Key research trajectories include:

Advanced Pharmaceutical Formulations: There is a focus on leveraging this compound as a pharmaceutical excipient. ontosight.ai Research aims to better understand and optimize its ability to improve the solubility and enhance the bioavailability of poorly absorbed drug compounds. ontosight.ai

Cosmetic Science and Sensory Perception: In cosmetics, this compound is valued as an emollient and moisturizer that can form a protective barrier on the skin. ontosight.ai Studies are likely focused on its formulation properties, such as its interaction with other cosmetic ingredients and its contribution to the final product's texture and sensory feel.

Food Technology Applications: As a food additive, it is used as a texture modifier and stabilizer in products like chocolates and baked goods. ontosight.ai Emerging research may explore its efficacy in a wider range of food systems and its potential for creating novel food textures.

Sustainable Synthesis: Aligned with the broader trends in polyol ester chemistry, an emerging research area involves developing more sustainable and efficient synthesis methods for pentaerythritol tricaprate, potentially utilizing biocatalysts or greener chemical processes.

The fundamental chemical and physical properties of this compound are central to these research efforts.

PropertyValue
Chemical Formula C33H62O6 ontosight.ai
IUPAC Name [2,2-bis(decanoyloxymethyl)-3-hydroxypropyl] decanoate (B1226879) nih.gov
Molecular Weight 570.86 g/mol ontosight.ai
Physical State White, waxy solid ontosight.ai
Melting Point 40-50°C ontosight.ai
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform). ontosight.ai

Properties

CAS No.

68818-67-7

Molecular Formula

C35H66O7

Molecular Weight

598.9 g/mol

IUPAC Name

[2,2-bis(decanoyloxymethyl)-3-hydroxypropyl] decanoate

InChI

InChI=1S/C35H66O7/c1-4-7-10-13-16-19-22-25-32(37)40-29-35(28-36,30-41-33(38)26-23-20-17-14-11-8-5-2)31-42-34(39)27-24-21-18-15-12-9-6-3/h36H,4-31H2,1-3H3

InChI Key

ZJIMGYIZWJATOE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pentaerythrityl tricaprate;  Pentaerythritol tricaprate;  Pentaerythritol, tridecanoate.

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Pentaerythritol Tricaprate

Esterification Reaction Pathways for Pentaerythritol (B129877) Triesters

The formation of pentaerythritol triesters, including tricaprate, is a multi-step process involving consecutive and parallel reactions. researchgate.net The esterification of pentaerythritol with carboxylic acids proceeds through the sequential formation of mono-, di-, tri-, and ultimately tetraesters. researchgate.netmdpi.com The reaction is typically carried out at elevated temperatures, often in the range of 140°C to 260°C, and can be conducted with or without an azeotropic solvent to facilitate the removal of water, a byproduct of the reaction. google.com

Catalytic Systems and Reaction Environment Optimization

A variety of catalytic systems have been employed to promote the esterification of pentaerythritol. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) have been traditionally used. While effective, they can lead to side reactions and equipment corrosion. Organometallic compounds, such as tin-based catalysts (e.g., tin (II) oxide, stannous octoate, dibutyltin (B87310) oxide), are also utilized and can offer high product yields. google.com For instance, using a tin catalyst for the esterification of pentaerythritol with saturated fatty acids, including capric acid, has been shown to achieve a conversion rate greater than 99.5%. google.com

Organophosphates: Tributyl phosphate (B84403) has been used as a catalyst, for example, in the synthesis of pentaerythritol esters at 220°C, resulting in a 96% yield after 5 hours. nih.gov

Heterogeneous Catalysts:

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These are advantageous due to their ease of separation, reduced corrosivity, and potential for reuse. researchgate.net Examples include:

Sulfonated Resins: Ion exchange resins like Amberlyst 15 have been studied for the esterification of decanoic acid. tandfonline.comtandfonline.comresearchgate.net

Metal Oxides and Superacids: Supported catalysts such as ZrO2–Al2O3/SO42−, SiO2–ZrO2, and SnCl2 supported on HZSM-5 have demonstrated high conversion rates for pentaerythritol esterification. nih.govdoi.org For example, a SnCl2@HZSM-5 catalyst achieved 99.3% pentaerythritol conversion under optimized conditions. doi.org

A solid superacid catalyst, SO42-/TiO2-SnO2, was used to synthesize chloroacetic pentaerythritol tetraester with a yield of 98.7% under solvent-free conditions. gychbjb.com

Reaction Environment Optimization: Key parameters that are optimized to maximize the yield and purity of pentaerythritol esters include temperature, molar ratio of reactants, and catalyst loading. For the tin-catalyzed synthesis of pentaerythritol tetracaprate, a temperature range of 180–220°C and a 4.2:1 molar excess of capric acid to pentaerythritol are considered optimal. The removal of water, often achieved through azeotropic distillation or under vacuum, is crucial to drive the equilibrium towards the formation of the ester product. mdpi.comgoogle.com

Table 1: Comparison of Catalytic Systems for Pentaerythritol Esterification

Catalyst Type Specific Catalyst Reaction Temperature (°C) Key Findings
Homogeneous p-Toluenesulfonic acid (p-TSA) 160 96% polyol conversion with a 4.4:1 oleic acid to pentaerythritol molar ratio. nih.gov
Homogeneous Tin-based catalysts Not specified Conversion rate >99.5% for esterification with saturated fatty acids. google.com
Heterogeneous ZrO2–Al2O3/SO42− Not specified >99% yield of pentaerythritol ester with a large excess of fatty acid. nih.gov
Heterogeneous SnCl2@HZSM-5 105 99.3% pentaerythritol conversion with a 4.7 molar ratio of stearic acid to pentaerythritol. doi.org
Heterogeneous Amberlyst 15 333 K (60°C) Studied for the esterification of decanoic acid with methanol (B129727). tandfonline.com

Kinetic and Thermodynamic Parameters of Tricaprate Formation

The esterification of pentaerythritol is a complex reaction that proceeds through a series of consecutive-parallel steps. researchgate.net Kinetic studies on the esterification of pentaerythritol with various carboxylic acids have provided insights into the reaction rates and activation energies.

In a study of the thermal esterification of pentaerythritol with caproic acid at 170°C, the reaction was found to follow first-order kinetics. researchgate.net The rate constants for the formation of mono-, di-, and triesters were determined, showing that the rate of esterification decreases as the degree of substitution on the pentaerythritol molecule increases. researchgate.net

For the esterification of decanoic acid with methanol using an Amberlyst 15 catalyst, the activation energy was found to be 39.4 kJ/mol. tandfonline.com The reaction enthalpy and entropy were 29.81 kJ/mol and 87.38 J/mol·K, respectively. tandfonline.com Another study on the esterification of rosin (B192284) with pentaerythritol reported activation energies ranging from 65.81 to 129.13 kJ/mol for the esterification steps. mdpi.com

The photo-oxidation of rosin pentaerythritol ester, a related compound, was found to be a non-spontaneous, endergonic reaction with Gibbs free energy of activation (ΔG≠) values ranging from 81.367 to 88.574 kJ mol−1. mdpi.com

Table 2: Kinetic and Thermodynamic Data for Related Esterification Reactions

Reactants Catalyst Parameter Value
Pentaerythritol + Caproic Acid Thermal (no catalyst) Rate Constants (h⁻¹) at 170°C k₁ ≈ 2.0, k₂ ≈ 1.0, k₃ ≈ 0.84 researchgate.net
Decanoic Acid + Methanol Amberlyst 15 Activation Energy (Ea) 39.4 kJ/mol tandfonline.com
Decanoic Acid + Methanol Amberlyst 15 Enthalpy of Reaction (ΔH) 29.81 kJ/mol tandfonline.com
Decanoic Acid + Methanol Amberlyst 15 Entropy of Reaction (ΔS) 87.38 J/mol·K tandfonline.com
Rosin + Pentaerythritol Not specified Activation Energy (Ea) 65.81 - 129.13 kJ/mol mdpi.com

Mechanistic Insights into Ester Formation

The esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst generally follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.

For the esterification of decanoic acid with methanol catalyzed by Amberlyst 15, the reaction was found to be controlled by the adsorption of methanol onto the solid acid catalyst and can be modeled by the Eley-Rideal mechanism. tandfonline.comresearchgate.net This mechanism involves the reaction of a molecule from the bulk liquid phase (in this case, decanoic acid) with an adsorbed species (methanol) on the catalyst surface. tandfonline.com

The structure of pentaerythritol, with its four primary hydroxyl groups, allows for the formation of up to four ester linkages. researchgate.net The reaction proceeds sequentially, and the steric hindrance increases with each successive esterification, which can affect the reaction rate. researchgate.net

Precursor Material Selection and Feedstock Influences

The properties and reactivity of the starting materials, namely pentaerythritol and decanoic acid, are crucial for the successful synthesis of pentaerythritol tricaprate.

Pentaerythritol Derivatives and Their Reactivity Profiles

Pentaerythritol is a polyhydric alcohol with a highly symmetrical structure, containing four primary hydroxyl groups. wikipedia.org Its derivatives, formed by the esterification of one or more of these hydroxyl groups, have a wide range of applications. wikipedia.org The reactivity of the hydroxyl groups in pentaerythritol is influenced by steric factors. As esterification proceeds, the increasing bulk of the ester groups can hinder the approach of subsequent carboxylic acid molecules, leading to a decrease in the reaction rate for the formation of higher esters. researchgate.net

The formation of byproducts, such as dipentaerythritol, can occur during the synthesis of pentaerythritol itself, and the presence of such impurities can affect the subsequent esterification reaction. cdnsciencepub.com

Decanoic Acid (Capric Acid) as an Esterification Reagent

Decanoic acid, also known as capric acid, is a saturated fatty acid with the chemical formula C10H20O2. scirp.org It is a white, crystalline solid at room temperature. scirp.org In the synthesis of pentaerythritol tricaprate, decanoic acid serves as the acyl donor. ontosight.ai The purity of the decanoic acid is important, as the presence of other fatty acids will result in a mixture of different pentaerythritol esters.

The esterification of decanoic acid has been studied with various alcohols and catalysts. For example, its esterification with methanol over an Amberlyst 15 catalyst has been investigated to optimize reaction conditions. tandfonline.comtandfonline.comresearchgate.net The reaction kinetics of the esterification of decanoic acid with n-octyl alcohol have also been studied, showing the reaction to be first order with respect to the acid. scirp.org

Process Engineering and Scalability Considerations for Tricaprate Synthesis

The industrial-scale synthesis of Pentaerythritol Tricaprate, a specialized polyol ester, requires meticulous process engineering to ensure high yield, purity, and cost-effectiveness. The primary manufacturing method is the direct esterification of pentaerythritol with capric acid. This process involves reacting the polyhydric alcohol with the fatty acid, typically in the presence of a catalyst, while continuously removing the water formed as a by-product to drive the reaction towards completion. ajgreenchem.comontosight.ai Scaling this process from the laboratory to an industrial setting introduces challenges related to reaction kinetics, heat and mass transfer, reactor design, and downstream purification.

Industrial Production Routes and Reactor Design

The dominant industrial route for synthesizing pentaerythritol esters, including the tricaprate, is direct esterification. nih.gov This reaction is reversible, and therefore, the efficient removal of water is a critical factor for achieving high conversion rates. asianpubs.orggoogle.com The synthesis is typically conducted at elevated temperatures, ranging from 150°C to 220°C. nih.govgoogle.com

Several catalytic systems are employed to facilitate the esterification process. These include traditional acid catalysts, organometallic compounds, and solid superacids. nih.govgoogle.com Organotin catalysts, such as dibutyltin oxide, are highly effective, leading to conversion rates exceeding 99.5% and producing a high-quality product with a low hydroxyl value (indicating a high degree of esterification). google.com Homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) are also used, often in conjunction with an azeotroping agent like toluene (B28343) or xylene to aid in water removal. ajgreenchem.comepo.org However, these can lead to side reactions and require neutralization and washing steps during purification. To overcome the challenges of catalyst separation and corrosion, solid acid catalysts such as sulfated zirconia (solid superacid) have been developed, which can lower reaction temperatures and are more easily recovered. nih.govgoogle.com

The choice of reactor is crucial for controlling reaction parameters and ensuring scalability. Key considerations include:

Heat Transfer: The esterification reaction is endothermic and requires significant heat input to maintain the reaction temperature and distill the water by-product. Jacketed reactors with thermal fluids are standard for providing precise temperature control. ispe.org

Mass Transfer: Efficient mixing is necessary to ensure contact between the reactants (pentaerythritol is a solid with a high melting point) and the catalyst. nih.gov Stirred-tank reactors (STRs) are the most common configuration used for batch production. cardiff.ac.uk

Water Removal: To shift the reaction equilibrium towards the ester product, water must be continuously removed. This is typically achieved using a Dean-Stark apparatus for azeotropic distillation or by applying a vacuum to the reactor. asianpubs.orgresearchgate.netfinechem-mirea.ru Reduced pressure is particularly effective in enhancing the forward reaction. asianpubs.org

For industrial-scale production, batch or semi-batch stirred-tank reactors are prevalent. These are often equipped with a reflux condenser, a Dean-Stark trap, and a vacuum system. asianpubs.org The reactor material must be resistant to corrosion, especially when using strong acid catalysts. While batch processing is common, continuous reactor systems like Continuous Stirred-Tank Reactors (CSTRs) are being explored to improve consistency and throughput. cardiff.ac.ukcardiff.ac.uk

Table 1: Comparison of Catalytic Systems for Pentaerythritol Ester Synthesis

Catalyst Type Example(s) Typical Temperature (°C) Key Advantages Key Disadvantages
Organometallic Dibutyltin oxide, Stannous octoate google.com 180 - 220 High conversion (>99.5%), high product purity, low pollution. google.com Higher cost, potential for tin residues in the final product. google.com
Homogeneous Acid p-Toluenesulfonic acid (PTSA), Sulfuric acid ajgreenchem.com 150 - 200 nih.gov Cost-effective, well-established technology. Can cause side reactions (sulfonation), corrosion issues, requires neutralization.
Solid Superacid Sulfated Zirconia (SO4²⁻/ZrO₂-SiO₂) nih.govgoogle.com 150 - 180 google.com Lower reaction temperature, reduced reaction time, easy catalyst separation (filtration). google.com Can be more expensive than homogeneous acids, potential for deactivation.
Ionic Liquid 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ~130 Lower reaction temperature, recyclable, reduced waste. High cost, newer technology with less industrial adoption.

Purity Enhancement Strategies and By-product Management

The crude product from the esterification reaction is a mixture containing the desired Pentaerythritol Tricaprate, unreacted starting materials (capric acid and pentaerythritol), the catalyst, and by-products. The primary by-products of the reaction are water and other esters of pentaerythritol, namely the mono-, di-, and tetracaprate esters, due to the consecutive-parallel nature of the esterification process. researchgate.netlubesngreases.com

A multi-step purification process is required to achieve the high purity demanded by applications in cosmetics and lubricants.

Key Purification Steps:

Catalyst Removal: If a homogeneous acid catalyst like PTSA is used, it is typically neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide) and removed by washing the crude product with water. ajgreenchem.com Solid catalysts are more simply removed by filtration. sci-hub.se

Removal of Unreacted Fatty Acid: Excess capric acid is a common impurity that can affect the final product's properties. It is typically removed by vacuum distillation due to its volatility being higher than that of the polyol ester. ajgreenchem.comnih.gov

Decolorization: The crude ester may be colored due to thermal degradation or side reactions. Treatment with adsorbents like activated carbon or activated clay at elevated temperatures can effectively remove colored impurities. google.comfrontiersin.org

Final Purification/Distillation: High vacuum distillation or molecular distillation is often the final step to separate the desired tricaprate from other pentaerythritol esters (mono-, di-, and tetra-esters) and non-volatile residues. nih.govfinechem-mirea.ru The purity of the final product is often characterized by its acid value and hydroxyl value, which should be very low. A low hydroxyl value, for instance, indicates a low concentration of residual mono- and di-esters. google.com

The management of by-products is integral to the process's efficiency and environmental impact. Water, the main by-product, is continuously removed during the reaction. epo.org Excess capric acid, once removed via distillation, can often be recycled back into subsequent batches. The formation of undesired esters (mono-, di-, tetra-) is minimized by carefully controlling the molar ratio of reactants and the reaction conditions. nih.gov For Pentaerythritol Tricaprate, a specific molar ratio of capric acid to pentaerythritol is used to favor the formation of the tri-substituted ester.

Table 2: Common Impurities and By-products in Pentaerythritol Tricaprate Synthesis and Their Management

Impurity / By-product Source Management / Removal Strategy
Water Esterification reaction by-product Continuous removal during reaction via azeotropic or vacuum distillation. asianpubs.orggoogle.com
Excess Capric Acid Unreacted raw material Removal by vacuum distillation post-reaction; can be recycled. ajgreenchem.comnih.gov
Catalyst Residues Added to speed up the reaction Neutralization and water washing for acid catalysts; filtration for solid catalysts. ajgreenchem.comsci-hub.se
Pentaerythritol Mono- & Dicaprate Incomplete esterification Minimized by optimizing reactant molar ratios; separated by high vacuum or molecular distillation. Purity is confirmed by a low hydroxyl value. google.comlubesngreases.com
Pentaerythritol Tetracaprate Over-esterification Minimized by controlling reactant molar ratios and reaction time.
Colored Impurities Thermal degradation, side reactions Adsorption using activated carbon or activated clay. google.comfrontiersin.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
Pentaerythritol
Pentaerythritol Tricaprate
Capric Acid
Toluene
Xylene
Dibutyltin Oxide
Stannous Octoate
p-Toluenesulfonic Acid (PTSA)
Sulfuric Acid
Sulfated Zirconia
1-butyl-3-methylimidazolium hydrogen sulfate
Sodium Carbonate
Sodium Hydroxide
Activated Carbon
Activated Clay
Pentaerythritol Monocaprate
Pentaerythritol Dicaprate

Following a comprehensive search for scientific literature and data, it has been determined that detailed experimental data for the advanced analytical characterization of Pentaerythritol Tricaprate is not publicly available. While general analytical principles for esters of pentaerythritol can be described, the specific spectra, chromatograms, and fragmentation patterns for Pentaerythritol Tricaprate have not been published in the accessible sources.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. Generating such an article would require access to proprietary industrial analytical data or the primary execution of these analytical experiments, which falls beyond the scope of this service.

Advanced Analytical Characterization Techniques for Pentaerythritol Tricaprate

Thermal Analysis Methodologies in Material Science

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For Pentaerythrityl Tricaprate, these methods are essential for determining its operational temperature limits and understanding its behavior during melting, crystallization, and degradation.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material. It works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, a plot of mass versus temperature, reveals the temperatures at which the material decomposes.

This compound belongs to the class of neopentyl polyol esters. These esters are known for their excellent thermal stability, which is attributed to the absence of a labile hydrogen atom on the β-carbon of the neopentyl core structure. This structural feature inhibits the common low-energy decomposition pathway of β-elimination, forcing degradation to occur through higher-energy mechanisms.

While specific TGA data for this compound is not widely published, studies on similar polyol esters provide insight into its expected behavior. For instance, research on pentaerythrityl polyol esters in the C5 to C10 range indicates that decomposition primarily initiates at elevated temperatures. The major decomposition products typically include carboxylic acids and tri-esters. The onset of decomposition for this class of materials generally occurs well above 200°C, making them suitable for high-temperature applications. The precise decomposition temperature can be influenced by factors such as the purity of the compound and the presence of any additives.

Table 1: Representative Thermal Decomposition Parameters for Polyol Esters

Parameter Description Typical Value Range
Tonset The temperature at which significant mass loss begins. > 200 °C
Tmax The temperature at which the rate of mass loss is at its maximum. Varies based on ester chain length

| Residue | The percentage of mass remaining at the end of the analysis. | Typically low (< 5%) |

Note: This table represents typical values for the class of pentaerythrityl polyol esters; specific values for this compound may vary.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a material. cir-safety.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cir-safety.org This allows for the determination of key properties such as melting point (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHf). cir-safety.org

For this compound, a DSC analysis would reveal a distinct endothermic peak upon heating, corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion, which is the energy required to transition the material from a solid to a liquid state. Conversely, upon cooling from the melt, an exothermic peak would indicate the crystallization temperature.

Table 2: Key Phase Transition Data Obtainable from DSC

Parameter Symbol Description
Melting Point Tm Temperature at the peak of the endothermic melting event.
Crystallization Temperature Tc Temperature at the peak of the exothermic crystallization event.
Enthalpy of Fusion ΔHf Energy absorbed during the solid-to-liquid phase transition.

Rheological Characterization for Flow Behavior and Viscoelasticity

Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids". Rheological characterization is vital for materials like this compound, which are often used as viscosity-increasing agents, emollients, and lubricants, as it defines their flow behavior under various conditions of stress, strain, and temperature.

Shear rheology measures a fluid's resistance to flow when a shear stress is applied. The primary property measured is viscosity, which is the ratio of shear stress to shear rate. For a Newtonian fluid, viscosity is constant regardless of the shear rate. However, many complex fluids, including polyol esters, exhibit non-Newtonian behavior, where viscosity changes with the shear rate.

This compound is expected to exhibit shear-thinning (pseudoplastic) behavior, a common characteristic of long-chain esters and polymer solutions. ewg.org This means its viscosity decreases as the shear rate increases. This property is advantageous in many applications. For example, in a lubricant, high viscosity at low shear rates provides a robust lubricating film, while lower viscosity at high shear rates reduces frictional drag and improves efficiency. In cosmetics, shear-thinning allows a product to be easily spread during application (high shear) while maintaining its structure in the container (low shear).

Viscosity data for related pentaerythrityl esters shows a clear trend: viscosity increases with the length of the ester's fatty acid chains. Therefore, this compound (derived from C10 capric acid) would be expected to have a higher viscosity than esters like Pentaerythrityl Tetrapentanoate (C5) and Pentaerythrityl Tetraheptanoate (C7) under similar conditions.

Table 3: Viscosity of Related Pentaerythrityl Esters at 40°C

Compound Fatty Acid Chain Kinematic Viscosity (cSt)
Pentaerythrityl Tetrapentanoate C5 ~22
Pentaerythrityl Tetraheptanoate C7 ~46

Note: Data for C5 and C7 esters are from published literature; the value for tricaprate is an educated extrapolation.

Extensional rheology studies the response of a material to a stretching, or extensional, flow. specialchem.com Unlike shear flow, which involves the sliding of fluid layers, extensional flow involves elongating the fluid element. specialchem.com This type of deformation is dominant in processes like fiber spinning, film blowing, and injection molding. nih.gov For a material like this compound, understanding its extensional viscosity—the resistance to stretching—is important for predicting its processability and performance in applications involving complex flows.

In many non-Newtonian fluids, particularly those with long-chain molecules, the extensional viscosity can be significantly higher than the shear viscosity, a phenomenon known as "strain hardening". This behavior can stabilize flows and prevent filament breakup in processes like filling and dispensing. wikipedia.org The characterization of extensional properties is typically performed using specialized rheometers, such as capillary breakup extensional rheometers (CaBER) or filament stretching rheometers (FiSER).

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency. In a DMA experiment, a small, oscillating (sinusoidal) stress is applied to a sample, and the resulting strain is measured. For a viscoelastic material like this compound, the strain will be out of phase with the stress.

This phase lag allows for the calculation of two key parameters:

Storage Modulus (E' or G'): This represents the elastic portion of the material's response. It is a measure of the energy stored by the material during deformation and is related to its stiffness. pbipolymer.com

Loss Modulus (E'' or G''): This represents the viscous portion of the response. It is a measure of the energy dissipated as heat during deformation and is related to the material's ability to damp out energy. pbipolymer.com

The ratio of the loss modulus to the storage modulus (G''/G') is called the loss tangent (tan δ) , which provides a measure of the material's damping properties. Plots of these moduli and tan δ versus temperature can reveal important transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery, flexible state. For a lubricating ester, these viscoelastic properties are critical for understanding its film-forming and energy-dissipating capabilities under dynamic loading conditions.

Advanced Application Research in Materials Science and Engineering

Polyol Ester Lubricant Base Stock Development and Performance Evaluation

Pentaerythritol (B129877) tricaprate is a type of polyol ester utilized as a base stock in the formulation of high-performance synthetic lubricants. Polyol esters, in general, are recognized for their excellent lubricity, high viscosity index, and superior thermal and oxidative stability, making them suitable for demanding applications in industries such as aerospace and automotive. patsnap.com

Formulation Strategies for Enhanced Lubricity and Wear Protection

To meet the stringent requirements of modern machinery, lubricants based on pentaerythritol esters are often formulated with a variety of additives to enhance their performance characteristics.

Key Formulation Additives:

Anti-Wear (AW) and Extreme Pressure (EP) Additives: These additives are crucial for protecting metal surfaces from wear and seizure under high-load conditions. Research has shown that environmentally friendly additives like triphenyl phosphorothionate (TPPT) can significantly improve the anti-wear performance of polyol ester-based lubricants. In one study, the addition of 2% TPPT to a pentaerythritol tetraoleate (a related polyol ester) formulation resulted in a notable decrease in wear scar diameter, indicating enhanced protection. google.com

Antioxidants: To extend the service life of the lubricant, especially at elevated temperatures, antioxidants are incorporated into the formulation. Phenolic and aminic antioxidants are commonly used to inhibit the oxidative degradation of the ester base stock. patsnap.com The addition of these stabilizers helps in maintaining the lubricant's properties and preventing the formation of sludge and varnish.

Tribological Studies of Lubricant Films and Surface Interactions

The tribological performance of a lubricant is determined by its ability to form a stable and protective film between moving surfaces. Studies on polyol esters, including those of pentaerythritol, have focused on understanding these lubricant films and their interactions with metal surfaces.

Four-ball wear tests are a standard method to evaluate the anti-wear properties of lubricants. The diameter of the wear scar formed on the steel balls is a measure of the lubricant's ability to prevent wear. Research on bio-lubricant formulations, which often include polyol esters, demonstrates their excellent tribological properties. For instance, a study evaluating a bio-lubricant with 10% jatropha methyl ester (JME) showed a 21% lower wear scar diameter compared to the base lubricant, indicating superior wear protection. bohrium.com

Below is a table summarizing the results of a four-ball wear test on different lubricant formulations, illustrating the effect of additives on the anti-wear performance of polyol esters.

Lubricant FormulationAdditive ConcentrationWear Scar Diameter (mm)
Canola Oil0%Similar to other base fluids
Trimethylolpropane (B17298) Trioleate (TMPTO)0%Similar to other base fluids
Pentaerythritol Tetraoleate (PE-TO)0%Similar to other base fluids
Canola Oil + TPPT0.5%Slight decrease
TMPTO + TPPT0.5%Slight decrease
PE-TO + TPPT0.5%Slight decrease
Canola Oil + TPPT2%Significant decrease
TMPTO + TPPT2%Significant decrease (lowest value)
PE-TO + TPPT2%Significant decrease

This table is generated based on findings from a study on the effect of TPPT on the anti-wear performance of vegetable oil and polyol esters. google.com

High-Temperature Performance and Thermo-oxidative Stability in Engineered Systems

A key advantage of pentaerythritol esters is their inherent high-temperature performance and thermo-oxidative stability. patsnap.comstudylib.net This makes them suitable for use in applications where the lubricant is exposed to extreme temperatures, such as in jet engines and high-performance automotive systems.

The thermal degradation of a polyol ester lubricant, specifically pentaerythritol tetrapelargonate, was studied at 220°C. The research found that the addition of antioxidants had a beneficial effect in delaying thermal degradation. google.com Without stabilizers, the lubricant undergoes oxidation reactions, leading to the formation of high-molecular-weight products, which can eventually form solid deposits. google.com The presence of antioxidants helps to mitigate these degradation pathways, ensuring the lubricant maintains its performance for a longer duration.

The stability of pentaerythritol esters is attributed to their chemical structure, which lacks the β-hydrogen atoms that are susceptible to thermal degradation in many other ester types. patsnap.com This structural feature contributes to their superior resistance to oxidation and thermal breakdown at high temperatures. patsnap.com

Comparative Analysis with Conventional and Bio-based Lubricants

Pentaerythritol esters offer a unique combination of properties that position them favorably against both conventional mineral oils and other synthetic lubricants like polyalphaolefins (PAOs).

Pentaerythritol Esters vs. Mineral Oil:

Viscosity Index (VI): Pentaerythritol esters typically have a higher VI than mineral oils, meaning their viscosity changes less with temperature fluctuations.

Low-Temperature Fluidity: They exhibit better flow characteristics at low temperatures. studylib.net

Oxidative and Thermal Stability: Pentaerythritol esters demonstrate superior stability at high temperatures compared to mineral oils. studylib.net

Biodegradability: As a bio-based lubricant, they are more environmentally friendly. studylib.net

Pentaerythritol Esters vs. Polyalphaolefins (PAOs):

Lubricity and Additive Solubility: Pentaerythritol esters can offer better natural lubricity and are more effective at dissolving additives.

Seal Compatibility: Unlike PAOs, which can cause seal shrinkage, esters are less likely to have this issue.

Low-Temperature Performance: PAOs generally have superior low-temperature flow and pour-point characteristics.

The following table provides a comparative overview of the key properties of these lubricant types.

PropertyPentaerythritol EstersMineral OilPolyalphaolefin (PAO)
Viscosity Index HighMediumHigh
Thermal Stability ExcellentFairVery Good
Oxidative Stability ExcellentFairVery Good
Low-Temperature Fluidity GoodFairExcellent
Lubricity ExcellentGoodGood
Additive Solvency ExcellentGoodFair
Biodegradability GoodPoorPoor

This table is a qualitative comparison based on multiple sources.

Polymer Science Applications as Modifiers and Additives

Beyond their primary use in lubricants, pentaerythritol esters also find applications in polymer science as functional additives.

Compatibilization in Polymer Blends and Composites

The blending of immiscible polymers often results in materials with poor mechanical properties due to weak interfacial adhesion. Compatibilizers are additives that improve the miscibility and adhesion between different polymer phases, leading to a more stable and robust material.

While research on Pentaerythritol tricaprate as a primary compatibilizer is limited, studies on related pentaerythritol esters suggest their potential in this area. For instance, pentaerythritol esters of gum rosin (B192284) have been shown to act as effective compatibilizers in biodegradable starch-based polymer blends. studylib.net In these systems, the rosin esters enhance the cohesion between the starch and other polymeric components, leading to improved processability and significantly better mechanical properties, such as a 72% increase in the maximum elongation at break. studylib.net

Influence on Polymer Rheology and Processing Characteristics

Pentaerythrityl esters, in a general sense, are utilized as lubricants and processing aids in the polymer industry. These additives can influence the flow behavior (rheology) of polymer melts, which is a critical factor in processing techniques such as extrusion and injection molding. By reducing the friction between polymer chains and between the polymer and processing equipment, such additives can lower the melt viscosity, improve the melt flow index (MFI), and facilitate easier processing. This can lead to benefits such as reduced energy consumption, lower processing temperatures, and improved surface finish of the final product.

However, specific studies detailing the influence of Pentaerythrityl Tricaprate on the rheological properties and processing characteristics of particular polymers are not available. Research in this area would typically involve measuring parameters like shear viscosity, storage modulus (G'), and loss modulus (G'') as a function of temperature and shear rate for polymer melts containing varying concentrations of the additive. Such data would be essential to quantify its effectiveness as a processing aid and to understand its impact on the viscoelastic behavior of the polymer. Without such dedicated research, any claims about its specific effects remain speculative.

Pharmaceutical Excipient Research and Drug Delivery System Engineering

Solubilization Mechanisms for Active Pharmaceutical Ingredients

Lipid-based excipients are a cornerstone of formulation strategies for poorly water-soluble active pharmaceutical ingredients (APIs). As a lipophilic substance, this compound could theoretically serve as a lipidic carrier to enhance the solubilization of such drugs. The general mechanism involves the dissolution of the API within the lipid matrix, forming a lipid-based drug delivery system (LBDDS). Upon administration, the digestion of the lipid by enzymes in the gastrointestinal tract can lead to the formation of micelles, which can keep the drug in a solubilized state, thereby increasing its concentration at the site of absorption.

Despite this theoretical potential, there is a lack of specific studies that have investigated this compound for this purpose. Research in this domain would involve determining the solubility of various APIs in this compound, studying the in vitro dispersion and digestion of such formulations, and evaluating the subsequent drug release and solubilization.

Role in Modulating Drug Release and Absorption Characteristics

The physicochemical properties of an excipient play a crucial role in modulating the release and absorption of an API. A lipidic excipient like this compound could potentially be used to formulate modified-release dosage forms. The rate of drug release would be influenced by the rate of enzymatic digestion of the ester. Furthermore, some lipidic components, such as medium-chain fatty acids, have been shown to act as permeation enhancers, directly affecting the absorption of drugs across the intestinal epithelium. For instance, sodium caprate, the salt of the fatty acid component of this compound, is a known intestinal permeation enhancer.

However, it is important to note that the effects of sodium caprate cannot be directly extrapolated to this compound, which is a much larger and structurally different molecule. There is no available research that has specifically examined the role of this compound in modulating drug release profiles or its influence on drug absorption characteristics. Such investigations would be necessary to establish its utility as a functional excipient in drug delivery.

Food Science and Technology Applications as Functional Additives

Textural Modification in Food Matrices

Fats and oils are fundamental to the texture of many food products. Esters of polyols and fatty acids can be used to modify the texture of foods by influencing properties such as creaminess, mouthfeel, and spreadability. In low-fat food formulations, such ingredients can act as fat mimetics, providing the desired textural attributes without the caloric content of traditional fats.

Emulsification and Stabilization Properties in Food Systems

Many processed foods are emulsions, and emulsifiers are essential for their stability. While certain fatty acid esters can exhibit surface-active properties and function as emulsifiers, there is no information to suggest that this compound is used for this purpose in the food industry. Its molecular structure would determine its hydrophilic-lipophilic balance (HLB), a critical factor in its emulsifying capability.

There is a notable absence of any research or regulatory information indicating the use of this compound as a food additive for either textural modification or as an emulsifier and stabilizer. Its approval status for consumption in food products would be a primary prerequisite for such applications.

Cosmetic Science and Formulation Development (Academic Perspective)

From an academic standpoint, this compound is recognized for its potential contributions to the sensory and functional properties of cosmetic products. As an ester of pentaerythritol and capric acid, it belongs to a class of compounds known for their emollient and conditioning properties. The unique structure of pentaerythritol allows for the attachment of multiple fatty acid chains, creating molecules with specific tactile and performance characteristics.

Film-Forming Capabilities and Barrier Functionality

Table 1: Comparative Film-Forming and Barrier Function Properties of Related Pentaerythrityl Esters

PropertyPentaerythrityl Tetracaprylate/TetracaprateGeneral Pentaerythrityl Esters
Film Type Breathable, non-greasyOcclusive to semi-occlusive
Barrier Function Reduces moisture loss, enhances supplenessSkin conditioning, occlusive
Primary Cosmetic Use Emollient, skin conditioning, film-formingEmollient, binder, viscosity agent

Texture Engineering and Rheological Control in Cosmetic Emulsions

The molecular structure of this compound suggests its utility in texture engineering and the rheological control of cosmetic emulsions. The presence of three capric acid chains on the pentaerythritol backbone contributes to its viscosity and slip characteristics. In cosmetic formulations, rheology modifiers are critical for achieving the desired product consistency, stability, and sensory experience during application.

While specific data on this compound's rheological properties is scarce, pentaerythrityl esters, in general, are used to modify the viscosity of formulations. They can impart a rich, cushiony feel to creams and lotions without a greasy after-feel. The branched nature of the pentaerythritol core can influence the packing of molecules, affecting the flow and spreadability of the final product. This ability to engineer the texture is vital for consumer acceptance and product performance.

Table 2: Role of Pentaerythrityl Esters in Texture and Rheology of Cosmetic Emulsions

ParameterContribution of Pentaerythrityl EstersDesired Outcome in Cosmetic Formulations
Viscosity Can increase or modify viscosityStable emulsion, desired thickness
Texture Provides a smooth, lubricious feelElegant sensory profile, non-greasy feel
Spreadability Improves ease of applicationUniform coverage, pleasant user experience

Pigment Dispersion and Formulation Stability

In color cosmetics, such as foundations and lipsticks, uniform pigment dispersion is crucial for achieving consistent color and application. While direct research on this compound as a primary pigment dispersant is not prominent, its ester structure suggests it can act as a wetting agent for pigments. Good pigment wetting is the initial and critical step in the dispersion process, where the liquid vehicle displaces air from the surface of the pigment particles.

Table 3: Factors in Pigment Dispersion and the Potential Role of Pentaerythrityl Esters

Stage of DispersionMechanismPotential Role of this compound
Wetting Displacement of air from pigment surfaceCan act as a wetting agent due to its ester nature
Deagglomeration Breaking down of pigment clustersMay assist in the separation of pigment particles
Stabilization Preventing re-agglomeration of pigmentsCan contribute to the stability of the oil phase

Theoretical and Computational Chemistry Studies of Pentaerythritol Esters

Molecular Dynamics (MD) Simulations for Conformational and Interfacial Behavior

Molecular Dynamics (MD) simulations are a cornerstone of computational studies on pentaerythritol (B129877) esters, providing a time-dependent view of molecular motions and interactions. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate conformational changes and the behavior of these esters at interfaces, which is critical for their application as lubricants and plasticizers. mdpi.comresearchgate.net

Researchers have employed MD simulations to study various pentaerythritol esters, such as pentaerythritol tetraheptanoate (PEC7) and pentaerythritol tetranonanoate (PEC9), as representative models for synthetic polyol ester base oils. mdpi.com These simulations are used for structural optimization and conformational analysis, helping to understand how the flexible ester chains arrange themselves in space. mdpi.com For instance, a "simulated annealing process" can be used in simulations to explore various molecular conformations by heating the system and then slowly cooling it, preventing the structure from getting trapped in local energy minima. purdue.edu

The choice of force field—the set of equations and parameters describing the potential energy of the system—is critical for the accuracy of MD simulations. purdue.edu Studies on pentaerythritol tetrahexanoate (PEC6) have benchmarked different force fields like OPLS, LOPLS, and DREIDING to accurately predict properties such as density and viscosity. researchgate.net Similarly, simulations of pentaerythritol tetraacetate (PEC2) have shown that the LOPLS force field can effectively replicate experimental density and viscosity data at elevated temperatures. researchgate.net

MD simulations are also invaluable for studying interfacial phenomena. They can model the interaction between pentaerythritol esters and solid surfaces, such as metals, which is fundamental to understanding their lubricating properties. mdpi.com By analyzing parameters like density profiles and molecular orientation at the interface, researchers can gain insights into the formation and stability of lubricant films. georgefox.eduucm.es For example, simulations can reveal how the ester molecules arrange themselves on an iron surface, providing a molecular-level picture of the lubricating layer. mdpi.com

Table 1: Examples of Pentaerythritol Esters Studied by Molecular Dynamics

Compound NameAbbreviationProperties StudiedKey Findings
Pentaerythritol tetraacetatePEC2Density, Viscosity, Microscopic StructureLOPLS force field accurately reproduced experimental data at high temperatures. researchgate.net
Pentaerythritol tetrahexanoatePEC6Density, ViscosityNEMD simulations with the Eyring model provided good agreement with experimental viscosity data across a range of temperatures and pressures. purdue.edu
Pentaerythritol tetraheptanoatePEC7Density, Viscosity under extreme pressureUsed as a single-component representation for synthetic polyol ester base oils in simulations. mdpi.com
Pentaerythritol tetranonanoatePEC9Density, Viscosity under extreme pressureUsed as a single-component representation for synthetic polyol ester base oils in simulations. mdpi.com
Pentaerythritol esters (various chain lengths)-Low-temperature flow properties, Pour pointMolecular structure, including chain length and branching, significantly influences the pour point. researchgate.netbohrium.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property of interest. nih.gov For pentaerythritol esters, QSPR can be a valuable tool for predicting physicochemical properties without the need for extensive and time-consuming experiments.

The development of a QSPR model involves several key steps: collecting a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model (e.g., using multiple linear regression or machine learning algorithms), and validating the model's predictive power.

While specific QSPR studies focused solely on pentaerythrityl tricaprate are not widely documented, the methodology has been applied to related compounds and properties. For example, QSPR methods have been used to calculate the enthalpies of vaporization for various organic compounds, with results verified by experimental values. researchgate.net The solubility of CO2 in pentaerythritol esters has been investigated using advanced equations of state like SAFT-VR-Mie, which correlates molecular parameters with the mass of the ester chains, demonstrating a predictive modeling approach. repec.org

The accuracy of QSPR models depends heavily on the quality of the input data and the relevance of the selected descriptors. nih.gov These models can provide rapid screening of new potential ester-based lubricants or plasticizers by predicting key properties like viscosity, density, and thermal stability based solely on their proposed molecular structures. nih.govsciopen.com

Table 2: Principles of QSPR Modeling

StepDescriptionRelevance to Pentaerythritol Esters
Data CollectionGathering experimental data for a set of molecules.Collecting data on properties like viscosity, pour point, and density for a series of pentaerythritol esters. researchgate.net
Descriptor GenerationCalculating numerical values that represent the molecular structure (e.g., topological, constitutional).Calculating descriptors that capture the size of the fatty acid chains, branching, and the central neopentyl core.
Model DevelopmentUsing statistical methods like multiple linear regression or machine learning to create a predictive equation.Developing an equation that links the calculated descriptors to a specific property, such as pour point. researchgate.netbohrium.com
Model ValidationAssessing the model's accuracy and predictive ability using statistical tests and external datasets.Confirming that the model can accurately predict the properties of new, untested pentaerythritol esters.

Advanced Computational Approaches for Reaction Mechanism Elucidation

Understanding the reaction mechanisms involved in the synthesis of pentaerythritol esters is crucial for optimizing reaction conditions and improving yields. Advanced computational approaches, particularly those based on quantum mechanics like Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition states, and activation energies. escholarship.orgnih.gov

The esterification of pentaerythritol with fatty acids (like capric acid to form this compound) is a multi-step process, proceeding through the formation of mono-, di-, tri-, and finally tetra-esters. mdpi.com Kinetic studies on the esterification of pentaerythritol with rosin (B192284), for instance, have proposed models involving a series of consecutive-parallel irreversible reactions. mdpi.com Computational methods can be used to model these individual reaction steps.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the entire potential energy surface of the reaction. aps.org This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. For example, DFT calculations could be used to compare the activation energies for the formation of the tri-ester versus the tetra-ester, providing a theoretical basis for the observed product distribution under different reaction conditions.

Furthermore, computational models can elucidate the role of catalysts in the esterification process. By modeling the interaction of the catalyst with the reactants, it is possible to understand how the catalyst lowers the activation energy and accelerates the reaction rate. While experimental kinetic studies provide macroscopic rate constants, computational chemistry offers a microscopic view of the bond-breaking and bond-forming events that constitute the reaction. mdpi.comresearchgate.net

Investigation of Intermolecular Interactions and Self-Assembly in Complex Systems

The bulk properties and performance of pentaerythritol esters are governed by the nature and strength of intermolecular interactions. jdlubricant.com Computational methods are essential for investigating these non-covalent forces, which include van der Waals forces, dipole-dipole interactions, and, in some contexts, hydrogen bonding. mdpi.com

Molecular docking and molecular dynamics simulations can be used to study the interactions between pentaerythritol ester molecules themselves or with other components in a mixture. researchgate.net For example, in lubricant applications, understanding the interaction between ester molecules is key to predicting properties like viscosity. Stronger intermolecular forces generally lead to higher viscosity. jdlubricant.com Simulations can quantify these interaction energies and relate them to macroscopic properties. mdpi.com

In complex systems, such as a lubricant formulation containing multiple additives, pentaerythritol esters may exhibit self-assembly behavior, forming organized structures like micelles or aggregates. MD simulations can be used to observe these processes spontaneously or to assess the stability of pre-arranged molecular assemblies. The analysis of radial distribution functions and other structural parameters from these simulations can reveal the preferred arrangement of molecules relative to one another. researchgate.net

Studies on the enzymatic synthesis of biolubricants have used molecular docking to analyze the interactions between ligands (fatty acids and alcohols) and the active site of the lipase (B570770) enzyme. researchgate.net These studies found that van der Waals and hydrophobic interactions were predominant and responsible for the stability of the enzyme-ligand complex, providing a detailed picture of the intermolecular forces at play. researchgate.net Similar principles govern the interactions between pentaerythritol ester molecules in the bulk liquid, where the long, nonpolar fatty acid chains lead to significant hydrophobic interactions.

Environmental Impact and Biotransformation Research of Pentaerythritol Esters

Biodegradation Pathways and Mechanisms in Natural Environments

While specific studies on the biodegradation of pentaerythrityl tricaprate are not extensively available in peer-reviewed literature, the degradation pathways can be inferred from the well-understood metabolism of similar esters, such as medium-chain triglycerides and other polyol esters. The primary mechanism for the breakdown of these compounds in the environment is microbial enzymatic hydrolysis.

The biodegradation of this compound is expected to proceed in a stepwise manner, initiated by the enzymatic cleavage of the ester bonds. This process is facilitated by lipases and esterases, which are ubiquitous in soil and aquatic environments and are produced by a wide range of microorganisms, including bacteria and fungi.

The proposed biodegradation pathway for this compound involves the following key steps:

Initial Hydrolysis: The process begins with the hydrolysis of one of the three ester linkages, releasing one molecule of capric acid (a medium-chain fatty acid) and resulting in pentaerythrityl dicaprate.

Sequential De-esterification: The pentaerythrityl dicaprate is then further hydrolyzed to pentaerythrityl monocaprate and another molecule of capric acid.

Final Hydrolysis: The final ester bond of the monocaprate is cleaved to yield the pentaerythritol (B129877) core and a third molecule of capric acid.

Metabolism of Fatty Acids: The released capric acid molecules are readily metabolized by microorganisms through the β-oxidation pathway. This process breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Metabolism of the Polyol Core: The pentaerythritol core, a quaternary alcohol, is generally more resistant to rapid biodegradation than the fatty acid chains. However, various microorganisms have been shown to be capable of degrading pentaerythritol, albeit at a slower rate. The degradation of the pentaerythritol backbone is an important step in the complete mineralization of the compound.

Research on similar polyol esters, such as those based on trimethylolpropane (B17298) and neopentyl glycol, supports this proposed pathway of initial ester hydrolysis followed by the degradation of the constituent acid and alcohol. For instance, trimethylolpropane tricaprylate/tricaprate is known to be biodegradable. specialchem.com

Methodologies for Assessing Environmental Persistence

The assessment of the environmental persistence of pentaerythrityl esters involves a combination of laboratory testing and analytical techniques to determine the rate and extent of their degradation.

Standard Biodegradation Tests:

A variety of standardized tests are used to evaluate the biodegradability of chemicals. These tests typically involve exposing the test substance to a microbial inoculum from sources like activated sludge, soil, or surface water and monitoring its degradation over time. Common methods include:

Ready Biodegradability Tests (e.g., OECD 301 series): These are stringent screening tests that assess the potential for rapid and ultimate biodegradation in an aerobic environment.

Inherent Biodegradability Tests (e.g., OECD 302 series): These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions.

Simulation Tests (e.g., OECD 308, 309): These higher-tier studies simulate the environmental conditions in specific compartments like sediment-water systems to provide more realistic degradation rates.

For poorly water-soluble substances like this compound, modifications to these standard tests are often necessary to ensure the bioavailability of the compound to the microorganisms.

Analytical Techniques:

To monitor the degradation of this compound and identify its transformation products, a range of sophisticated analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. nist.govresearchgate.net To analyze non-volatile compounds like pentaerythrityl esters, they are often first derivatized to increase their volatility. GC-MS is crucial for identifying the fatty acid degradation products and can also be used to detect the polyol core. unlv.edu

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like pentaerythrityl esters and their partial degradation products (mono- and dicaprates). researchgate.netnih.gov Coupling HPLC with mass spectrometry allows for the sensitive and specific detection and identification of these compounds in complex environmental matrices. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown degradation products, providing detailed information about the chemical transformations that have occurred.

The following table summarizes the key methodologies used in assessing the environmental persistence of pentaerythritol esters.

MethodologyPurposeKey Information Provided
Ready Biodegradability Tests (e.g., OECD 301)Screening for rapid and complete biodegradation.Pass/fail indication of ready biodegradability.
Inherent Biodegradability Tests (e.g., OECD 302)Assessing the potential for biodegradation.Indication of whether a substance is biodegradable under favorable conditions.
Simulation Tests (e.g., OECD 308, 309)Determining degradation rates in specific environmental compartments.Half-life in water-sediment systems.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of degradation products.Detection of fatty acids and other volatile metabolites.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Analysis of parent compound and non-volatile degradation products.Quantification of the parent ester and its partial hydrolysis products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentaerythrityl tricaprate
Reactant of Route 2
Reactant of Route 2
Pentaerythrityl tricaprate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.